molecular formula C8H8N2O2 B13110782 5-Methoxy-6-methyl-2,1,3-benzoxadiazole CAS No. 55730-12-6

5-Methoxy-6-methyl-2,1,3-benzoxadiazole

Cat. No.: B13110782
CAS No.: 55730-12-6
M. Wt: 164.16 g/mol
InChI Key: ZOUSRKSHGATSGZ-UHFFFAOYSA-N
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Description

5-Methoxy-6-methylbenzo[c][1,2,5]oxadiazole is an organic compound belonging to the oxadiazole family. This compound is characterized by a benzene ring fused to an oxadiazole ring, which contains both nitrogen and oxygen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-methylbenzo[c][1,2,5]oxadiazole typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. The compound can be purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for 5-Methoxy-6-methylbenzo[c][1,2,5]oxadiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-methylbenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Methoxy-6-methylbenzo[c][1,2,5]oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-6-methylbenzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-6-methylbenzo[c][1,2,5]oxadiazole is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other oxadiazole derivatives.

Properties

CAS No.

55730-12-6

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-methoxy-6-methyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C8H8N2O2/c1-5-3-6-7(10-12-9-6)4-8(5)11-2/h3-4H,1-2H3

InChI Key

ZOUSRKSHGATSGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NON=C2C=C1OC

Origin of Product

United States

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